molecular formula C19H13ClO3 B11609059 3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11609059
M. Wt: 324.8 g/mol
InChI Key: JGRYAQCUSKYMAX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenones This compound is characterized by its fused furan and chromenone rings, with a chlorophenyl and ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 2-hydroxyacetophenone with 4-chlorobenzaldehyde to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the desired furochromenone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H13ClO3

Molecular Weight

324.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C19H13ClO3/c1-2-11-7-19(21)23-18-9-17-15(8-14(11)18)16(10-22-17)12-3-5-13(20)6-4-12/h3-10H,2H2,1H3

InChI Key

JGRYAQCUSKYMAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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